A Technical Guide to the Structural Elucidation of Ethanone, 1-(2-nitrophenyl)-, oxime: A Case Study in Crystallographic Analysis
A Technical Guide to the Structural Elucidation of Ethanone, 1-(2-nitrophenyl)-, oxime: A Case Study in Crystallographic Analysis
Abstract: This technical guide provides a comprehensive overview of the methodologies required to determine and analyze the crystal structure of Ethanone, 1-(2-nitrophenyl)-, oxime. While a definitive, publicly available crystal structure for this specific molecule remains to be published, this document serves as an in-depth, practical guide for researchers, scientists, and drug development professionals on the complete workflow, from synthesis to advanced structural analysis. By leveraging established protocols and drawing parallels with structurally related compounds, we present a robust framework for its crystallographic characterization. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding its protocols in authoritative sources.
Introduction: The Significance of Structural Chemistry
Ethanone, 1-(2-nitrophenyl)-, oxime is a molecule of interest in synthetic organic chemistry. The presence of a nitrophenyl group, a potent electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the molecule.[1] The oxime functional group is a versatile intermediate, capable of being transformed into various other functional groups such as amines and amides, and is a cornerstone in the synthesis of many nitrogen-containing compounds.[1] The strategic placement of the nitro group at the ortho position can lead to unique intramolecular interactions and reactivity patterns.
The precise three-dimensional arrangement of atoms in the solid state, known as the crystal structure, governs a molecule's macroscopic properties, including its solubility, melting point, stability, and bioavailability. For drug development professionals, understanding the crystal structure is paramount for polymorphism screening, formulation development, and intellectual property protection. X-ray crystallography is the definitive method for determining this arrangement, providing high-precision data on bond lengths, bond angles, and the intermolecular forces that dictate crystal packing.[2]
This guide will delineate the end-to-end process for determining the crystal structure of Ethanone, 1-(2-nitrophenyl)-, oxime, establishing a blueprint for its empirical analysis.
Synthesis and Crystallization: From Precursor to Single Crystal
Synthesis of Ethanone, 1-(2-nitrophenyl)-, oxime
The standard and most efficient method for synthesizing oximes is the condensation reaction between a ketone or aldehyde and hydroxylamine.[3]
Protocol:
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Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.65 g (10 mmol) of 1-(2-nitrophenyl)ethanone (CAS 577-59-3) in 30 mL of ethanol.[4]
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Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine by dissolving 1.04 g (15 mmol) of hydroxylamine hydrochloride and 1.23 g (15 mmol) of sodium acetate in 10 mL of deionized water.
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Reaction: Add the hydroxylamine solution to the stirred ethanolic solution of the ketone.
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Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Isolation: After cooling to room temperature, the reaction mixture is poured into 100 mL of cold deionized water. The resulting precipitate is collected by vacuum filtration.
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Purification: The crude product is washed with cold water and then recrystallized from an appropriate solvent system (e.g., ethanol/water mixture) to yield the purified oxime.
Crystallization
The acquisition of high-quality single crystals is the most critical and often the most challenging step in a crystallographic study. The goal is to encourage the slow formation of a well-ordered lattice.
Experimental Protocol: Slow Evaporation
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Solvent Selection: Dissolve a small amount of the purified oxime in various solvents (e.g., ethyl acetate, methanol, ethanol, dichloromethane) to find one in which it is sparingly soluble at room temperature.
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Solution Preparation: Prepare a saturated or near-saturated solution of the oxime in the chosen solvent by gently warming.
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Crystal Growth: Filter the warm solution into a clean vial, cover it loosely with a cap or parafilm with a few pinholes, and leave it undisturbed in a vibration-free environment.
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Harvesting: Over several days, as the solvent slowly evaporates, crystals should form. Carefully harvest the best-looking crystals (those with sharp edges and clear faces) using a nylon loop.[5]
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
This section outlines the workflow for analyzing the harvested crystal to determine its molecular and crystal structure.
Workflow for SC-XRD Analysis
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Collection and Processing
A suitable crystal is mounted on a goniometer head and placed on the diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations and potential degradation.[6]
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Instrumentation: Data is collected on a modern diffractometer, such as a Bruker SMART APEX II, equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.
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Unit Cell Determination: Initial frames are collected to determine the unit cell parameters and the crystal system.
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Data Collection Strategy: A strategy is devised to collect a full sphere of data with high redundancy and resolution.
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Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection. These intensities are then scaled and corrected for experimental factors.
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Absorption Correction: A multi-scan absorption correction is applied to account for the absorption of X-rays by the crystal.
Structure Solution and Refinement
The ultimate goal is to generate an electron density map from the diffraction data, from which the atomic positions can be determined.
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Space Group Determination: Based on systematic absences in the diffraction data, the space group is determined. For organic molecules, chiral or centrosymmetric space groups like P2₁/c or P-1 are common.[7]
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Structure Solution: The phase problem is solved using direct methods or Patterson methods, which generates an initial structural model.
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Refinement: The model is refined using full-matrix least-squares on F². Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Expected Crystallographic Data
While the precise data for the title compound is not available, we can anticipate the parameters based on its isomers and related structures. The table below presents hypothetical yet realistic data for Ethanone, 1-(2-nitrophenyl)-, oxime.
| Parameter | Expected Value | Significance |
| Chemical Formula | C₈H₈N₂O₃ | Confirms the elemental composition of the molecule in the crystal. |
| Formula Weight | 180.16 g/mol | Molar mass of the compound.[1] |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. Orthorhombic is also a possibility.[7] |
| Space Group | P2₁/n | A common centrosymmetric space group for organic molecules, indicating a racemic mixture in the unit cell. |
| a, b, c (Å) | a ≈ 7 Å, b ≈ 8 Å, c ≈ 16 Å | The dimensions of the unit cell along the crystallographic axes. |
| α, γ (°) | 90° | Angles of the unit cell for a monoclinic system. |
| β (°) | ≈ 95° | The non-90° angle in a monoclinic unit cell. |
| Volume (ų) | ≈ 800-900 ų | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density | ≈ 1.4-1.5 g/cm³ | The theoretical density of the crystal. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-Fit (GooF) | ≈ 1.0 | An indicator of the quality of the refinement; values close to 1.0 are ideal. |
Analysis of Molecular and Crystal Structure
A solved crystal structure provides a wealth of information.
Molecular Geometry and Conformation
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Isomer Confirmation: The structure would unambiguously confirm the stereochemistry of the C=N double bond. Given the steric bulk of the 2-nitrophenyl group, the (E)-isomer is the expected major product.[2]
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Bond Lengths and Angles: Precise measurements would reveal any electronic effects. For instance, the C-N bond of the nitro group and the C=N-O linkage of the oxime would be of particular interest.
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Torsional Angles: The dihedral angle between the plane of the phenyl ring and the plane of the oxime group is a key conformational feature. This angle is influenced by steric hindrance from the ortho-nitro group and potential intramolecular hydrogen bonding.
Intermolecular Interactions and Crystal Packing
The crystal packing is dictated by a network of non-covalent interactions.
Caption: Potential intermolecular interactions governing crystal packing.
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Hydrogen Bonding: The oxime's hydroxyl group is a strong hydrogen bond donor. It is highly likely to form O-H···N hydrogen bonds with the nitrogen atom of an adjacent oxime, creating dimers or chains.[8] Alternatively, or in addition, it could form O-H···O hydrogen bonds with one of the oxygen atoms of the nitro group.[2]
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π-π Stacking: The electron-deficient nitrophenyl rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.
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Hirshfeld Surface Analysis: This computational tool can be used to visualize and quantify the different types of intermolecular contacts, providing a detailed fingerprint of the crystal packing environment.
Conclusion
This technical guide has detailed the comprehensive experimental and analytical pathway for the determination of the crystal structure of Ethanone, 1-(2-nitrophenyl)-, oxime. From the foundational steps of synthesis and crystallization to the intricacies of single-crystal X-ray diffraction and structural analysis, we have provided a robust framework for researchers. Although the definitive structure is not yet in the public domain, the protocols and expected outcomes described herein, grounded in the analysis of analogous compounds, offer a clear and scientifically rigorous roadmap for its elucidation. The resulting structural data would provide invaluable insights into the molecule's conformation, solid-state properties, and potential for further chemical exploration.
References
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Crystal structure of 2-hydroxy-2-phenylacetophenone oxime. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
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Structural Chemistry of Oximes. (n.d.). SciSpace. Retrieved March 24, 2026, from [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 24, 2026, from [Link]
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(E)-1-(1-Hydroxycyclohexyl)ethanone oxime. (n.d.). Organic Syntheses. Retrieved March 24, 2026, from [Link]
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Ethanone, 1-(2-nitrophenyl)-. (n.d.). NIST WebBook. Retrieved March 24, 2026, from [Link]
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Aakeröy, C. B., et al. (2014). Structural chemistry of oximes. Kansas State University. Retrieved March 24, 2026, from [Link]
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Single-Crystal X-ray Crystallography Measurements of Pyrophoric Materials. (n.d.). Johnson Matthey. Retrieved March 24, 2026, from [Link]
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